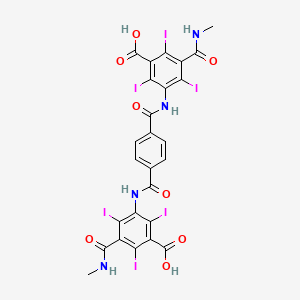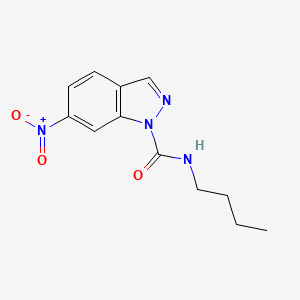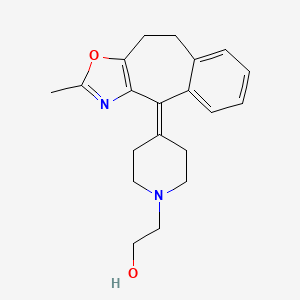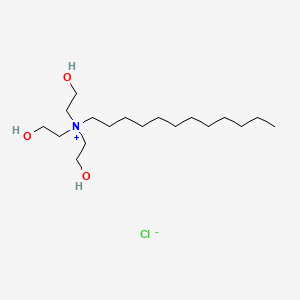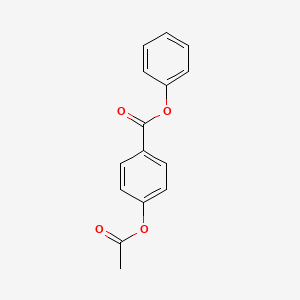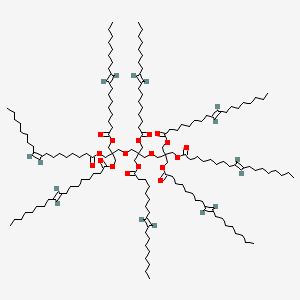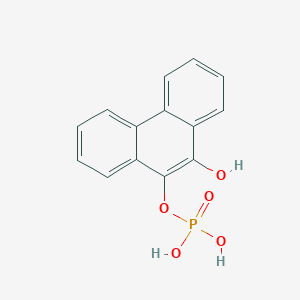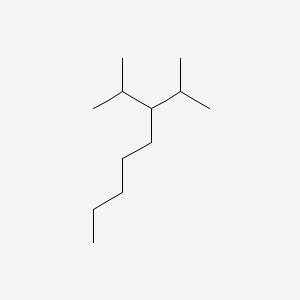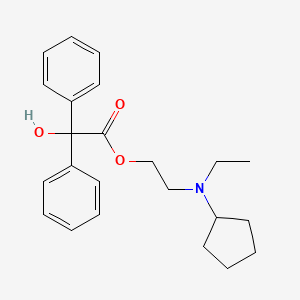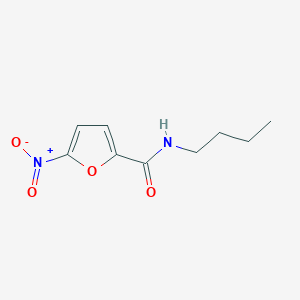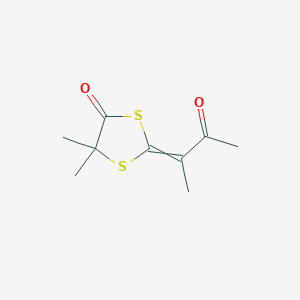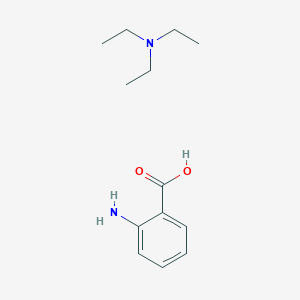
Diformyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diformyl peroxide is an organic peroxide with the chemical formula C2H2O4 It is a relatively simple peroxide, consisting of two formyl groups (HCO) bonded to a peroxide linkage (O-O)
Preparation Methods
Synthetic Routes and Reaction Conditions
Diformyl peroxide can be synthesized through the reaction of formic acid with hydrogen peroxide under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the peroxide bond. The general reaction is as follows:
HCOOH+H2O2→HCO-O-O-CHO+H2O
Industrial Production Methods
Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure the safe and efficient formation of the compound. The use of continuous flow reactors can help in maintaining these conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Diformyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to formic acid and hydrogen peroxide.
Decomposition: It can decompose to form carbon dioxide and water, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Decomposition: Elevated temperatures or exposure to UV light can induce decomposition.
Major Products
Oxidation: Products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: Products include formic acid and hydrogen peroxide.
Decomposition: Products are carbon dioxide and water.
Scientific Research Applications
Diformyl peroxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the polymer industry as a polymerization initiator and in the production of various chemical intermediates.
Mechanism of Action
Diformyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) is relatively weak and can easily break, forming reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then interact with various molecular targets, leading to oxidative damage or the initiation of polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
Hydrogen peroxide (H2O2): A simpler peroxide with similar oxidizing properties but less stability.
Benzoyl peroxide (C14H10O4): A more complex peroxide used in acne treatment and polymerization processes.
Dicumyl peroxide (C18H22O2): Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness
Diformyl peroxide is unique due to its relatively simple structure and high reactivity. It offers a balance between the stability of hydrogen peroxide and the complexity of more substituted peroxides like benzoyl peroxide and dicumyl peroxide. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13204-61-0 |
|---|---|
Molecular Formula |
C2H2O4 |
Molecular Weight |
90.03 g/mol |
IUPAC Name |
formyloxy formate |
InChI |
InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H |
InChI Key |
YOUYWVQGYBDAKE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)OOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



